3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol
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Overview
Description
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol typically involves the reaction of 2-hydroxybenzaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the benzodioxin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the benzodioxin ring. Common reagents include halogens and alkylating agents.
Scientific Research Applications
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the pyridine ring, making it less versatile in terms of biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar heterocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
3-pyridin-4-yl-2,4-dihydro-indeno[1,2-c]pyrazole: This compound features a pyridine ring fused with an indeno-pyrazole ring, offering unique applications in medicinal chemistry.
Properties
CAS No. |
103681-70-5 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-pyridin-2-yl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C13H11NO3/c15-13(12-7-3-4-8-14-12)9-16-10-5-1-2-6-11(10)17-13/h1-8,15H,9H2 |
InChI Key |
UQBAZSZCNIKUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=CC=CC=N3)O |
solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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